1,4,7,10,13,16-Hexathiacyclooctadecane
Description
Molecular Composition and Conformational Analysis
1,4,7,10,13,16-Hexathiacyclooctadecane (C₁₂H₂₄S₆) is a sulfur-containing macrocyclic compound belonging to the crown thioether family. Its molecular structure consists of an 18-membered ring with six sulfur atoms alternating with ethylene (–CH₂CH₂–) groups. The compound adopts a conformation influenced by the spatial requirements of sulfur atoms and the flexibility of the ethylene linkages. X-ray crystallographic studies reveal a non-planar geometry, with sulfur atoms positioned in a staggered arrangement to minimize steric hindrance.
The conformational preference for gauche C–S–C–S dihedral angles distinguishes it from oxygen-containing crown ethers, where eclipsed configurations are more common. This structural feature arises from sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å), which increases bond lengths (C–S: ~1.81 Å) compared to C–O bonds (~1.43 Å). The cavity diameter, defined by sulfur lone pairs, measures approximately 2.6–3.2 Å, making it suitable for coordinating larger cations like K⁺ or Hg²⁺.
Table 1: Key structural parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₄S₆ | |
| Cavity diameter | 2.6–3.2 Å | |
| C–S bond length (mean) | 1.81 Å | |
| S–S distance (adjacent) | 3.02 Å |
Comparative Structural Features with Analogous Crown Ethers
The compound is the sulfur analog of 18-crown-6, where oxygen atoms are replaced by sulfur. This substitution significantly alters its electronic and steric properties:
- Cavity Size : The sulfur-based cavity (2.6–3.2 Å) is larger than 18-crown-6’s oxygen cavity (2.6–3.2 Å), but sulfur’s lower electronegativity reduces electrostatic interactions with cations.
- Coordination Behavior : Unlike 18-crown-6, which preferentially binds K⁺, this compound exhibits affinity for softer Lewis acids like Hg²⁺ and Sn⁴⁺ due to sulfur’s polarizability.
- Conformational Flexibility : The C–S bonds permit greater rotational freedom compared to C–O bonds, enabling adaptive guest binding in nonpolar solvents.
Table 2: Comparison with 18-crown-6
| Property | This compound | 18-Crown-6 |
|---|---|---|
| Heteroatom | Sulfur | Oxygen |
| Preferred cations | Hg²⁺, Sn⁴⁺, K⁺ | K⁺, Na⁺ |
| Cavity diameter | 2.6–3.2 Å | 2.6–3.2 Å |
| LogP (hydrophobicity) | 3.9 | 1.2 |
| Dipole moment (benzene) | Not reported | 2.73 D |
Physicochemical Properties: Melting/Boiling Points, Density, and Solubility
The compound is a crystalline solid at room temperature, with a melting point of 92–94°C and a boiling point of 547.2°C at atmospheric pressure. Its density (1.14 g/cm³) reflects the relatively high molecular weight (360.71 g/mol) and compact crystal packing.
Solubility trends align with its hydrophobic character (LogP = 3.9):
- High solubility : Chloroform, toluene, and dichloromethane.
- Low solubility : Water (<0.1 mg/mL at 25°C).
- Moderate solubility : Acetonitrile and tetrahydrofuran, particularly when coordinating metal ions.
Table 3: Physicochemical data
| Property | Value | Source |
|---|---|---|
| Melting point | 92–94°C | |
| Boiling point | 547.2°C | |
| Density | 1.14 g/cm³ | |
| Refractive index | 1.573 | |
| Vapor pressure (25°C) | 1.81 × 10⁻¹¹ mmHg |
Properties
IUPAC Name |
1,4,7,10,13,16-hexathiacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24S6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSRZMDRYPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCSCCSCCSCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183779 | |
| Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
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Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296-41-3 | |
| Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
| Source | ChemIDplus | |
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| Record name | NSC295590 | |
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| Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
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| Record name | 1,4,7,10,13,16-Hexathiacyclooctadecane | |
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| Record name | 1,4,7,10,13,16-HEXATHIACYCLOOCTADECANE | |
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Preparation Methods
Dichloro-Dithiol Condensation
The most well-documented synthesis involves the cyclization of 3,6-dithiaoctanedithiol-1,8 and 1,8-dichloro-3,6-dithiaoctane in a polar aprotic solvent. This method, patented in the Soviet Union (SU1414847A1), employs dimethylformamide (DMF) as the reaction medium and cesium carbonate (Cs₂CO₃) as a base catalyst.
Reaction Conditions:
-
Temperature: 40–60°C
-
Reaction Time: 10–14 hours
-
Molar Ratio: Equimolar quantities of dithiol and dichloro precursors
-
Catalyst Load: 0.004–0.005 mol Cs₂CO₃ per 0.003–0.005 mol substrate
The reaction proceeds via nucleophilic substitution, where thiolate anions attack electrophilic chlorinated carbons, facilitating macrocycle closure. Post-reaction, the crude product is purified through column chromatography (silica gel, ethyl acetate eluent) and recrystallization from ethanol, yielding 50–65% pure product.
Advantages:
-
Safety: Eliminates highly toxic reagents compared to earlier methods.
-
Efficiency: Reduces synthesis time from 48 hours to 15 hours.
Catalytic Influence on Macrocycle Formation
Role of Cesium Carbonate
Cs₂CO₃ acts as both a base and a templating agent. Its large ionic radius (≈3.0 Å) aligns with the macrocycle’s cavity size (≈2.8–3.2 Å), preorganizing reactants into a conformation favorable for cyclization. Comparative studies suggest that smaller cations (e.g., Na⁺ or K⁺) result in lower yields (<30%) due to poor geometric matching.
Solvent Effects and Reaction Kinetics
Dimethylformamide as a Solvent
DMF’s high polarity (dielectric constant ≈36.7) stabilizes ionic intermediates, accelerating thiolate formation. Alternative solvents like tetrahydrofuran (THF) or acetonitrile reduce yields by 20–30%, attributed to insufficient solvation of Cs₂CO₃.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 50–65 |
| THF | 7.5 | 20–25 |
| Acetonitrile | 37.5 | 30–35 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13,16-Hexathiacyclooctadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metal ions due to the presence of sulfur atoms.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Thiolates, amines.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products
Metal Complexes: Complexes with metals such as silver, gold, and platinum.
Oxidized Products: Sulfoxides and sulfones.
Substituted Derivatives: Products with various functional groups attached to the sulfur atoms.
Scientific Research Applications
1,4,7,10,13,16-Hexathiacyclooctadecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential to interact with biological molecules and metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes for metal ions.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexathiacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Macrocyclic Compounds
Structural and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heteroatoms | Key Structural Features |
|---|---|---|---|---|---|
| 1,4,7,10,13,16-Hexathiacyclooctadecane | 296-41-3 | C₁₂H₂₄S₆ | 360.7 | S (6) | Six sulfur atoms in 18-membered ring |
| 1,4,7,10,13,16-Hexaoxacyclooctadecane (18-Crown-6) | 17455-13-9 | C₁₂H₂₄O₆ | 264.3 | O (6) | Six oxygen atoms in 18-membered ring |
| 1,4,7,10,13,16-Hexaazacyclooctadecane | 296-35-5 | C₁₂H₂₄N₆ | 228.4 | N (6) | Six nitrogen atoms in 18-membered ring |
Key Observations :
- Sulfur vs. Oxygen vs. Nitrogen : The substitution of heteroatoms (S, O, N) significantly alters the electron density and cavity size. Sulfur's larger atomic radius and lower electronegativity compared to oxygen and nitrogen make hexathiacyclooctadecane more selective for larger, softer metal ions .
- Stability : Hexaazacyclooctadecane (N-containing) often requires protonation or coordination with counterions (e.g., HCl) to stabilize its structure, as seen in its hexahydrochloride derivative (CAS: 58105-91-2) .
Functional and Application Differences
Metal Ion Binding and Extraction
- Hexathiacyclooctadecane :
- Hexaoxacyclooctadecane (18-Crown-6) :
- Hexaazacyclooctadecane: Forms stable complexes with lanthanides (e.g., La@C₈₂) and transition metals, making it useful in nanotechnology and molecular encapsulation .
Research Findings and Case Studies
- Hexathiacyclooctadecane :
- Hexaoxacyclooctadecane :
- Hexaazacyclooctadecane :
- Complexation with La@C₈₂ showed enhanced solubility and stability in organic solvents, relevant for fullerene-based materials .
Biological Activity
1,4,7,10,13,16-Hexathiacyclooctadecane (often abbreviated as aneS6) is a macrocyclic compound characterized by its six sulfur atoms within a cyclic structure. This compound has garnered attention for its unique biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of aneS6, focusing on its interactions with metal ions, redox properties, and effects on cellular systems.
- Molecular Formula : C12H24S6
- Molecular Weight : 360.71 g/mol
- CAS Number : 296-41-3
Metal Complexation
AneS6 exhibits strong complexation properties with various metal ions. Studies have shown that it can form stable complexes with transition metals such as copper(II) and ruthenium(II). The electron-transfer kinetics of these complexes have been extensively studied:
- Copper Complexes : The reaction kinetics of copper(II/I) with aneS6 in acetonitrile reveal an average self-exchange rate constant of at 25°C . This indicates a relatively slower electron transfer compared to other similar ligands.
- Ruthenium Complexes : AneS6 forms various ruthenium complexes that have been structurally characterized using X-ray crystallography. These complexes exhibit distorted octahedral geometries due to the coordination of sulfur donor atoms .
Cytotoxicity Studies
Research has demonstrated that aneS6 can influence cell viability and oxidative stress in various cell lines:
- HepG2 Cells : AneS6 was found to enhance copper(II) toxicity in HepG2 liver cells. The presence of aneS6 increased oxidative stress markers, suggesting a potential mechanism for its cytotoxic effects .
- Cellular Mechanisms : The compound's interaction with metal ions may lead to the generation of reactive oxygen species (ROS), contributing to its biological activity.
Case Study 1: Interaction with Copper Ions
In a study examining the interaction between aneS6 and copper ions, researchers observed that the addition of copper(II) significantly increased cytotoxicity in HepG2 cells. The study highlighted the role of oxidative stress in mediating these effects, suggesting that the complexation of copper by aneS6 alters its bioavailability and reactivity within cellular environments.
Case Study 2: Ruthenium Complexes
The synthesis and characterization of ruthenium(II) complexes with aneS6 revealed interesting structural properties. The complexes were shown to have significant stability and specific binding affinities, which could be exploited for targeted drug delivery systems or as catalysts in chemical reactions .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Metal Complexation | Forms stable complexes with Cu(II), Ru(II) |
| Cytotoxicity | Increases Cu(II) toxicity in HepG2 cells |
| Oxidative Stress | Induces ROS production in cellular systems |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4,7,10,13,16-Hexathiacyclooctadecane, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically employs cyclization of dithiol precursors with ethylene linkages under templated conditions. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and alkali metal templates (e.g., K⁺) to stabilize the macrocyclic transition state. Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) removes oligomeric byproducts. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves sulfur-linked ethylene protons (δ 2.8–3.2 ppm) and macrocyclic symmetry. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+Na]⁺ adducts). Infrared (IR) spectroscopy identifies C-S stretching vibrations (600–700 cm⁻¹). For structural elucidation, single-crystal X-ray diffraction is optimal but requires slow evaporation from acetonitrile .
Q. How does solvent polarity affect the conformational stability of this compound?
- Methodological Answer : Solvent polarity modulates ring flexibility via solvophobic effects. In polar solvents (e.g., water or methanol), the macrocycle adopts a collapsed conformation to minimize sulfur-solvent interactions. In nonpolar solvents (e.g., toluene), it expands to optimize intramolecular S···S van der Waals contacts. Monitor conformational changes via dynamic NMR (variable-temperature studies) or computational simulations (MD with OPLS-AA force field) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities of this compound for transition metals?
- Methodological Answer : Discrepancies arise from ionic strength variations, counterion effects (e.g., Cl⁻ vs. NO₃⁻), and measurement techniques (potentiometry vs. UV-Vis titration). Standardize conditions using IUPAC-recommended buffers (0.1 M KCl, 25°C) and validate via isothermal titration calorimetry (ITC) for direct ΔH measurement. Cross-validate with DFT calculations (B3LYP/def2-TZVP) to account for solvation-free energies .
Q. How can computational modeling predict the selectivity of this compound for heavy metal ions in environmental samples?
- Methodological Answer : Use density functional theory (DFT) to compute binding energies (ΔE) for metal-thioether interactions. Incorporate solvent effects via the conductor-like polarizable continuum model (CPCM). Molecular dynamics (MD) simulations (AMBER) assess selectivity trends (e.g., Pb²⁺ > Cd²⁺ > Zn²⁺) by analyzing coordination dynamics and ligand strain. Validate predictions with competitive extraction experiments (ICP-MS analysis) .
Q. What experimental design optimizes the detection of this compound in trace-level environmental matrices?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges for preconcentration. Derivatize with iodoacetamide to enhance LC-MS/MS sensitivity (MRM transitions for S-alkylated adducts). Optimize detection limits via factorial design (ANOVA): variables include pH (4–8), derivatization time (10–30 min), and ion-pairing agents (0.1% formic acid). Cross-check recovery rates using spiked samples .
Q. How does the sulfur oxidation state influence the electrochemical properties of this compound?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks at E₁/2 = −0.5 V to +0.3 V (vs. Ag/AgCl) for S⁻/S⁰ transitions. Compare with X-ray photoelectron spectroscopy (XPS) binding energies (S 2p₃/₂ ~163 eV for thioether, ~168 eV for sulfoxide). Controlled oxidation with H₂O₂ generates sulfoxide derivatives; monitor via Raman spectroscopy (S=O stretch at 1040 cm⁻¹) .
Notes on Methodological Rigor
- Theoretical Frameworks : Anchor studies in macrocyclic chemistry (e.g., crown ether analogs ) and soft-hard acid-base theory for metal selectivity .
- Data Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive thioethers) and use statistical tools (e.g., Grubbs’ test for outliers) .
- Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and environmental analytics to address complex research gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
